1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
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Overview
Description
1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves several steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling, to form the carbon-carbon and carbon-nitrogen bonds . These reactions typically require the use of palladium catalysts, ligands, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, amines, solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can be further utilized in various applications .
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising activity as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development.
Biology: It has been used in biological assays to study cellular processes and signaling pathways.
Materials Science: The compound’s unique structure allows for its incorporation into advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating downstream signaling pathways . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridin-2-yl Derivatives: Compounds with a pyridin-2-yl moiety also demonstrate similar chemical reactivity and applications.
Uniqueness
1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is unique due to its combination of multiple heterocyclic rings and the presence of both pyridine and pyrimidine moieties
Properties
Molecular Formula |
C25H29N7O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C25H29N7O/c1-2-9-27-24(5-1)31-16-14-30(15-17-31)11-3-4-18-33-21-7-12-32(13-8-21)25-22-6-10-26-19-23(22)28-20-29-25/h1-2,5-6,9-10,19-21H,7-8,11-18H2 |
InChI Key |
GLCWBEUSHCEUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NC=NC5=C4C=CN=C5 |
Origin of Product |
United States |
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